molecular formula C12H21N2O4P B046664 Diazoxon CAS No. 962-58-3

Diazoxon

Cat. No. B046664
CAS RN: 962-58-3
M. Wt: 288.28 g/mol
InChI Key: VBLJFQYCTRKKKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diazoxon synthesis involves complex chemical reactions, often starting from diazo compounds. Candeias, Paterna, and Gois (2016) review the addition of diazo compounds to ketones, resulting in homologated ketones, highlighting the role of catalysts and the complex regiochemistry involved in the process (Candeias, Paterna, & Gois, 2016). Additionally, Pramanik and Melen (2023) discuss the activation of diazo compounds by fluorinated triarylborane catalysts, emphasizing the environmentally-friendly, metal-free conditions and diverse reactivity patterns of boranes towards diazo compounds (Pramanik & Melen, 2023).

Molecular Structure Analysis

The molecular structure of Diazoxon and its derivatives is critical for understanding its properties and applications. The structure analysis involves studying the arrangement of atoms and the chemical bonds that hold the molecules together, providing insights into the reactivity and stability of Diazoxon.

Chemical Reactions and Properties

Diazoxon's chemical properties are influenced by its ability to undergo various chemical reactions. The work by Burke and Grieco (1980) on intramolecular reactions of α-diazocarbonyl compounds provides a foundational understanding of how diazocarbonyl compounds, including Diazoxon, can undergo cyclization and other reactions to form complex structures (Burke & Grieco, 1980).

Physical Properties Analysis

The physical properties of Diazoxon, such as its melting point, boiling point, solubility, and vapor pressure, are crucial for determining its behavior in different environments and applications. These properties are determined through empirical studies and play a significant role in handling, storage, and application of Diazoxon.

Chemical Properties Analysis

Diazoxon's chemical properties, including its reactivity, stability, and degradation pathways, are essential for understanding its behavior in chemical processes and its environmental impact. The study by Wang, Singhasemanon, and Goh (2017) on Diazoxon's use, contamination, and regulatory actions in California provides insights into its environmental persistence and the measures taken to mitigate its impact (Wang, Singhasemanon, & Goh, 2017).

Safety And Hazards

The continuous application of diazinon, from which diazoxon is derived, in agricultural activities has caused both ecological risk and biological hazards in the environment . Diazinon can be degraded via physical and chemical methods such as photocatalysis, adsorption, and advanced oxidation .

Future Directions

More elaborate studies are needed to assess the mineralization rate and effluent toxicity of diazinon . The microbial degradation of diazinon is found to be more effective than physicochemical methods for its complete clean-up from contaminated soil and water environments . The catalytic mechanisms responsible for enzymatic degradation remain unexplained, and ecotechnological techniques need to be applied to gain a comprehensive understanding of these issues .

properties

IUPAC Name

diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLJFQYCTRKKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037523
Record name Diazoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazoxon

CAS RN

962-58-3
Record name Diazoxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=962-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAZOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FX08D2L1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,180
Citations
HG Davies, RJ Richter, M Keifer, CA Broomfield… - Nature …, 1996 - nature.com
… is reversed for the hydrolysis of diazoxon, soman and especially … , we also determined the rates of diazoxon hydrolysis. By plotting … However, only the plot of diazoxon hydrolysis versus …
Number of citations: 784 www.nature.com
HM Gomaa, IH Suffet, SD Faust - … : Atlantic City Meetings of the American …, 1969 - Springer
The widespread use of organic insecticides 1 in agricultural pest control has raised considerable concern over their potential contamination of water resources. More recently, however, …
Number of citations: 59 link.springer.com
MI Girón-Pérez, G Zaitseva, J Casas-Solis… - Fish & Shellfish …, 2008 - Elsevier
The lymphoproliferation rate of spleen cells from Nile tilapia (Oreochromis niloticus) exposed to the organophosphorus pesticide diazinon, to its metabolite diazoxon and to the …
Number of citations: 43 www.sciencedirect.com
JB Lewis, RM Sawicki - Pesticide Biochemistry and Physiology, 1971 - Elsevier
… The NMR spectrum of diazoxon was similar to that reported for diazinon (9) except for a change in JpE from 11 to 8 cps; t’he spectrum of desethyl diazoxon differed from that of diazoxon …
Number of citations: 93 www.sciencedirect.com
DM Pizzurro, K Dao, LG Costa - Toxicology, 2014 - Elsevier
Evidence demonstrating that human exposure to various organophosphorus insecticides (OPs) is associated with neurobehavioral deficits in children continues to emerge. The present …
Number of citations: 43 www.sciencedirect.com
A Kretschmann, R Ashauer, K Hitzfeld… - … science & technology, 2011 - ACS Publications
… only after activation to its metabolite diazoxon. Commonly, the … model for Daphnia magna and diazoxon, which accounts for … with the active metabolite diazoxon on enzyme extracts and …
Number of citations: 36 pubs.acs.org
Y Fu, Y Zhang, F Fan, B Wang, Z Cao - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
Enzymatic hydrolysis by phosphotriesterase (PTE) is one of the most effective ways of degrading organophosphorus pesticides, but the catalytic efficiency depends on the structural …
Number of citations: 9 pubs.rsc.org
DM Pizzurro, K Dao, LG Costa - Toxicology and applied pharmacology, 2014 - Elsevier
Evidence from in vivo and epidemiological studies suggests that organophosphorus insecticides (OPs) are developmental neurotoxicants, but possible underlying mechanisms are still …
Number of citations: 36 www.sciencedirect.com
EG Duysen, K Parikh, V Aleti, V Manne, O Lockridge… - Gene therapy, 2011 - nature.com
… protection against the toxicity of the OP diazoxon. Using an adenovirus construct containing … 2LD 50 doses of diazoxon. Four of the six mice survived a second dose of diazoxon (for a …
Number of citations: 40 www.nature.com
AW Farnham, GE Gregory, RM Sawicki - Bulletin of Entomological …, 1966 - cambridge.org
… paralysis, and more recovered from diazoxon than from diazinon treatment. Recoveries … strain treated with diazoxon.Histochemical tests on flies, treated with diazoxon showed a close …
Number of citations: 28 www.cambridge.org

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